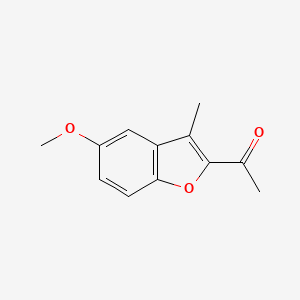

1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one

Beschreibung

Benzofuran Derivatives in Chemical Research

Benzofuran derivatives represent one of the most significant classes of heterocyclic compounds in contemporary chemical research, constituting fundamental structural frameworks in numerous biologically active natural products and synthetic materials. These compounds are characterized by a fused benzene-furan ring system, which imparts unique physicochemical properties that make them invaluable in diverse research applications. The versatility of benzofuran scaffolds stems from their ability to undergo various chemical transformations while maintaining structural integrity, enabling the development of complex molecular architectures.

Research investigations have demonstrated that benzofuran derivatives exhibit remarkable diversity in their biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The structural modifications possible within the benzofuran framework allow for fine-tuning of molecular properties, making these compounds particularly attractive for drug discovery and development programs. Modern synthetic methodologies have expanded the accessibility of benzofuran derivatives, with novel catalytic strategies enabling efficient preparation of substituted variants under mild reaction conditions.

The significance of benzofuran derivatives in chemical research is further highlighted by their presence in numerous approved pharmaceutical agents and compounds currently undergoing clinical evaluation. These heterocyclic compounds serve as privileged scaffolds in medicinal chemistry, offering multiple sites for structural modification while preserving essential pharmacophoric elements. Contemporary research efforts continue to explore new synthetic routes and applications for benzofuran derivatives, driven by their proven therapeutic potential and versatile chemical reactivity.

Historical Context and Discovery of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one

The historical development of this compound traces its origins to the broader investigation of benzofuran chemistry, which began with the first synthesis of the benzofuran ring system by Perkin in 1870. This foundational work established the framework for subsequent investigations into substituted benzofuran derivatives, leading to the identification and characterization of various functionalized analogs throughout the twentieth century. The specific compound under investigation represents an important milestone in the systematic exploration of methoxy and methyl-substituted benzofuran derivatives.

The discovery and characterization of this compound emerged from targeted synthetic efforts to develop benzofuran derivatives with enhanced biological activity and improved pharmacological properties. Early synthetic approaches to this compound involved traditional cyclization methodologies, which have since been refined through the development of more efficient catalytic processes. The compound was first systematically studied as part of broader investigations into benzofuran-based heterocycles with potential therapeutic applications.

Modern analytical techniques have enabled comprehensive characterization of this compound, including detailed structural elucidation through nuclear magnetic resonance spectroscopy and mass spectrometry. The compound's Chemical Abstracts Service registry number 33038-32-3 reflects its formal recognition in chemical databases and its established position in the scientific literature. Crystallographic studies have provided detailed insights into the molecular geometry and intermolecular interactions of this benzofuran derivative, contributing to our understanding of its chemical behavior and potential applications.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of the broader benzofuran family. This compound exemplifies the structural diversity achievable within benzofuran frameworks through strategic substitution patterns, demonstrating how methoxy and methyl groups can be incorporated to modulate electronic and steric properties. The presence of both electron-donating methoxy groups and alkyl substituents creates a unique electronic environment that influences reactivity and biological activity.

The compound serves as an important synthetic intermediate in the preparation of more complex heterocyclic systems, facilitating the construction of polycyclic architectures through various coupling and cyclization reactions. Its utility in synthetic chemistry is enhanced by the presence of multiple reactive sites, including the carbonyl group and the aromatic system, which can undergo diverse chemical transformations. The methoxy substitution pattern provides opportunities for selective functionalization, enabling the development of derivatives with tailored properties for specific applications.

Research investigations have highlighted the compound's value as a model system for studying structure-activity relationships in benzofuran derivatives. The specific substitution pattern allows for systematic evaluation of how different functional groups influence biological activity and chemical reactivity. This understanding contributes to the rational design of new benzofuran derivatives with optimized properties for various applications, from pharmaceutical development to materials science.

Research Objectives and Scope

The primary research objectives surrounding this compound encompass comprehensive characterization of its chemical properties, synthetic accessibility, and potential applications in diverse fields of chemistry. Current research efforts focus on developing efficient synthetic methodologies for preparing this compound and its derivatives, with particular emphasis on environmentally sustainable approaches that minimize waste and energy consumption. These investigations aim to establish scalable synthetic routes suitable for both laboratory-scale research and potential industrial applications.

The scope of research extends to detailed structure-activity relationship studies designed to elucidate how the specific substitution pattern influences biological activity and chemical reactivity. These investigations involve systematic modification of the methoxy and methyl substituents to understand their individual and collective contributions to the compound's properties. Advanced analytical techniques, including spectroscopic and crystallographic methods, are employed to provide comprehensive molecular characterization and support structure-property correlations.

Contemporary research objectives also include exploration of the compound's potential as a building block for more complex molecular architectures. This involves investigating its reactivity under various conditions and developing new synthetic transformations that utilize its unique structural features. The research scope encompasses both fundamental studies aimed at understanding the underlying chemistry and applied investigations focused on developing practical applications in drug discovery, materials science, and synthetic organic chemistry.

Eigenschaften

IUPAC Name |

1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-7-10-6-9(14-3)4-5-11(10)15-12(7)8(2)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHJVKJXTREWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33038-32-3 | |

| Record name | 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Starting Materials and Ring Formation

A common approach begins with 5-methoxy-2-hydroxyacetophenone or related substituted hydroxyacetophenones. The benzofuran ring is formed by intramolecular cyclization involving the hydroxyl and acetyl groups.

- Cyclization Method: The reaction of substituted o-hydroxyacetophenones with chloroacetone under basic or acidic conditions leads to benzofuran ring formation. This method is well-documented for synthesizing benzofuran derivatives with various substituents.

Methylation of Hydroxyl Groups

The methoxy group at position 5 is typically introduced by methylation of the corresponding hydroxy group on the benzofuran or its precursor.

- Methylating Agents: Dimethyl sulfate, methyl iodide, or methyl triflate in the presence of a base such as potassium carbonate are commonly used to methylate phenolic hydroxyl groups.

Acetylation to Introduce Ethanone Group

The ethanone substituent at the 2-position is introduced via acylation reactions.

- Acylation Agents: Acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts (e.g., aluminum chloride) enables Friedel-Crafts type acylation on the benzofuran ring.

Alternative Synthetic Routes

Bromination and Subsequent Substitution: In some related benzofuran derivatives, bromination at specific positions is performed using N-bromosuccinimide (NBS) or bromine in solvents such as carbon tetrachloride or diethyl ether at low temperatures. Subsequent substitution or functional group transformations yield the target compound or its analogs.

One-Pot Syntheses: Recent advances include the use of dimethyl sulfoxide (DMSO) as a dual synthon under metal-free conditions to synthesize benzofuran-3(2H)-one derivatives efficiently in one step, which could be adapted for related compounds.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | 5-Methoxy-2-hydroxyacetophenone + chloroacetone, base or acid catalyst | Formation of 5-methoxy-3-methylbenzofuran core |

| 2 | Methylation | Methyl iodide or dimethyl sulfate, K2CO3 | Introduction of methoxy group at position 5 |

| 3 | Acylation | Acetyl chloride or acetic anhydride, AlCl3 | Addition of ethanone group at position 2 |

| 4 | Purification | Crystallization or chromatography | Isolation of pure this compound |

Reaction Conditions and Yields

Cyclization: Typically performed under reflux conditions in solvents such as ethanol or acetic acid for several hours. Yields vary depending on substituents but generally range from 60% to 85%.

Methylation: Conducted at room temperature or slightly elevated temperatures (30–60°C) for 2–6 hours, with yields commonly above 80%.

Acylation: Usually carried out at 0°C to room temperature, with reaction times from 1 to 4 hours. Yields for acylation steps are typically 70–90%.

Analytical Confirmation of Structure

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the positions of methoxy, methyl, and acetyl groups on the benzofuran ring.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

- Infrared Spectroscopy (IR): Identifies characteristic carbonyl (C=O) stretching around 1700 cm⁻¹.

- Single-Crystal X-ray Diffraction: Provides definitive structural confirmation when crystals are available.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization + Methylation + Acylation | 5-Methoxy-2-hydroxyacetophenone + chloroacetone | Base or acid catalyst; methyl iodide; acetyl chloride; AlCl3 | Well-established, good yields | Multi-step, requires purification |

| Bromination + Substitution | Benzofuran derivatives | NBS or Br2, solvents (CCl4, Et2O) | Enables functional group diversity | Requires careful control of regioselectivity |

| One-pot DMSO-mediated synthesis | Appropriate benzofuran precursors | DMSO, metal-free, mild conditions | Efficient, fewer steps | May require optimization for specific derivatives |

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Structural Information

The compound features a benzofuran core with methoxy and methyl substituents, which can influence its biological activity and reactivity.

Medicinal Chemistry

1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one has shown promise in medicinal chemistry due to its structural characteristics. Compounds with similar structures have been investigated for their potential anti-inflammatory, analgesic, and antitumor activities. Research into the pharmacological properties of benzofuran derivatives often highlights their ability to interact with various biological targets, including enzymes and receptors.

Organic Synthesis

This compound is valuable in organic synthesis as a building block for creating more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and electrophilic additions.

Synthesis Pathways

Potential synthesis pathways for this compound can include:

- Friedel-Crafts Acylation : Utilizing acylation reactions to introduce the ethanone group onto the benzofuran scaffold.

- Alkylation Reactions : Employing alkyl halides to introduce methyl or methoxy groups at specific positions on the benzofuran ring.

Material Science

Due to its unique chemical structure, this compound may find applications in material science, particularly in developing polymers or coatings with specific properties such as enhanced thermal stability or UV resistance.

Precautions

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE), proper ventilation, and safe storage practices.

Wirkmechanismus

The mechanism of action of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituted Benzofuran Derivatives

Several derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone have been synthesized, differing in substituent positions and functional groups ():

| Compound | Substituents (Position) | Molecular Formula | Key Differences |

|---|---|---|---|

| Target | 5-OCH₃, 3-CH₃ | C₁₂H₁₂O₃ | Reference compound |

| 1 | 5-OCH₃, CH₃ | C₁₂H₁₂O₃ | Identical to target |

| 5 | 5-OCH₃, CH₂Br | C₁₂H₁₁BrO₃ | Bromine substitution at CH₂ |

| 6 | 4-OCH₃, 6-OCH₃ | C₁₃H₁₄O₄ | Dual methoxy groups |

| 9 | 6-OCH₂CH₃ | C₁₃H₁₄O₃ | Ethoxy vs. methoxy |

Pharmacological and Chemical Properties

Reactivity and Stability

- Acetyl Group : The acetyl moiety in the target compound enables nucleophilic substitutions or condensations, similar to other ketone-bearing analogs (e.g., derivatives) .

- Methoxy Group : Enhances electron-donating effects, stabilizing the benzofuran ring. This contrasts with brominated analogs (), where electron-withdrawing bromine may reduce aromatic stability.

Pharmacological Activity

- Antibacterial Potential: While the target’s activity is unspecified, structurally related compounds like 1-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one show notable antibacterial effects .

- Enzyme Inhibition : Benzofuran derivatives often target cytochrome P450 or kinases. Substituent variations (e.g., bromine in ) could modulate selectivity .

Biologische Aktivität

1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one, also known as a benzofuran derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a methoxy group and a methyl group on the benzofuran ring, contributing to its pharmacological properties.

Chemical Profile

The chemical properties of this compound are summarized below:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂O₃ |

| Molecular Weight | 204.23 g/mol |

| IUPAC Name | 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanone |

| PubChem CID | 33785386 |

| Appearance | Powder |

Anticancer Properties

Recent studies have highlighted the anticancer potential of various benzofuran derivatives, including this compound. Research indicates that this compound may induce apoptosis in cancer cell lines. For example, derivatives of benzofurans have shown significant cytotoxic effects against leukemia cells (K562 and MOLT-4) through mechanisms involving the generation of reactive oxygen species (ROS) and the activation of caspases, which are crucial for apoptosis .

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | IC₅₀ (µM) K562 | IC₅₀ (µM) MOLT-4 | Therapeutic Index (TI) |

|---|---|---|---|

| 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanone | 15 | 20 | >6 |

| Other Benzofuran Derivatives | Varies | Varies | Varies |

Antibacterial and Antifungal Activities

Benzofuran derivatives have been investigated for their antibacterial and antifungal properties. The presence of functional groups such as methoxy and methyl enhances the interaction with microbial targets. The compound's efficacy against various strains has been documented, suggesting a promising avenue for therapeutic applications in infectious diseases .

The biological activity of 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanone is believed to involve several mechanisms:

- Apoptosis Induction : The compound increases ROS levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptotic cell death.

- Caspase Activation : Studies have shown that exposure to this compound activates caspases, which play a pivotal role in the apoptosis pathway.

- Antimicrobial Action : The structural features of the compound facilitate binding to microbial enzymes or receptors, inhibiting their function.

Case Studies

A recent review analyzed various benzo[b]furan derivatives, including those with structural similarities to 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanone. The findings indicated a correlation between structural modifications and biological activity, emphasizing the importance of methoxy and methyl substitutions in enhancing anticancer potency .

In another study focusing on the cytotoxic effects of benzofurans, it was found that compounds with specific substitutions exhibited significantly higher activity against cancer cell lines compared to their unsubstituted counterparts. This underscores the potential of tailoring chemical structures to optimize therapeutic effects .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step procedures, including cyclization, functional group protection/deprotection, and ketone formation. For example, benzofuran derivatives are often synthesized via acid-catalyzed cyclization of substituted phenols with α,β-unsaturated ketones. Optimization includes:

- Catalyst selection : Use of piperidine or other bases to enhance reaction efficiency .

- Solvent systems : Refluxing in anhydrous ethanol or toluene to improve solubility and reaction kinetics .

- Purification : Column chromatography or recrystallization to isolate high-purity products. Monitor reaction progress via TLC or HPLC to adjust reaction times and temperatures .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

A combination of techniques is critical:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks based on coupling patterns and chemical shifts. For example, the methoxy group (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) should be resolved .

- HSQC/HMBC : Correlate protons and carbons to confirm connectivity, especially for distinguishing benzofuran ring substituents .

- FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

Advanced: How can X-ray crystallography using SHELX software resolve the molecular structure and anisotropic displacement parameters?

Methodological Answer:

- Data Collection : Use single-crystal diffraction (e.g., Bruker SMART CCD detector) at low temperature (e.g., 100 K) to minimize thermal motion .

- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing or Patterson methods .

- Refinement : SHELXL refines anisotropic displacement parameters (ADPs) with constraints for methoxy and methyl groups. Validate using R-factors and electron density maps (e.g., check for residual peaks near the carbonyl group) .

- Visualization : Use ORTEP-3 to generate thermal ellipsoid plots, ensuring ADPs align with expected molecular rigidity .

Advanced: How can researchers design experiments to study structure-activity relationships (SAR) for this compound’s biological activity?

Methodological Answer:

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing methoxy with hydroxy or halogens) to assess impact on activity .

- In vitro Assays : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) using dose-response curves (IC50 determination).

- Computational Modeling : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding modes and guide SAR .

- Data Correlation : Use multivariate analysis to link electronic (Hammett σ) or steric parameters (Taft’s Es) with activity trends .

Advanced: How should researchers resolve contradictions in spectral or crystallographic data during characterization?

Methodological Answer:

- Cross-Validation : Compare NMR assignments with HSQC/HMBC to confirm proton-carbon connectivity. For example, ensure the benzofuran ring protons correlate correctly with carbons in 2D spectra .

- Crystallographic Refinement : If ADPs suggest disorder (e.g., for the methyl group), apply restraints or split the atom site in SHELXL. Check for twinning using Rint and Hooft parameters .

- Dynamic Effects : Consider variable-temperature NMR to detect conformational exchange broadening (e.g., methoxy rotation) that may obscure signals .

Advanced: What computational tools are recommended for predicting the compound’s reactivity or stability under varying conditions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

- Degradation Studies : Simulate hydrolysis or oxidation pathways (e.g., using ADF software) under acidic/alkaline conditions. Validate with HPLC-MS to track byproducts.

- Thermal Stability : Perform thermogravimetric analysis (TGA) and compare with molecular dynamics (MD) simulations of lattice energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.